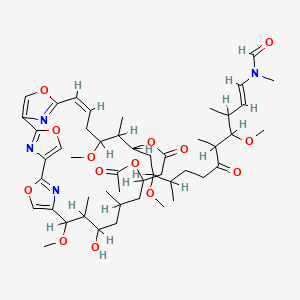

Kabiramide E

Description

Properties

CAS No. |

101550-96-3 |

|---|---|

Molecular Formula |

C49H72N4O14 |

Molecular Weight |

941.1 g/mol |

IUPAC Name |

[(24Z)-20-[(E)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-12-hydroxy-10,22-dimethoxy-11,14,21-trimethyl-18-oxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-16-yl] acetate |

InChI |

InChI=1S/C49H72N4O14/c1-28-20-35(66-34(7)55)22-45(58)67-43(23-42(60-10)29(2)16-17-39(56)31(4)46(61-11)30(3)18-19-53(8)27-54)33(6)41(59-9)14-13-15-44-50-37(25-63-44)48-52-38(26-65-48)49-51-36(24-64-49)47(62-12)32(5)40(57)21-28/h13,15,18-19,24-33,35,40-43,46-47,57H,14,16-17,20-23H2,1-12H3/b15-13-,19-18+ |

InChI Key |

PLHRHWSJGUIBFI-ZMFCQMLNSA-N |

Isomeric SMILES |

CC1CC(CC(=O)OC(C(C(C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)OC(=O)C |

Canonical SMILES |

CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Kabiramide E

Marine Organism Sources and Biogeographical Distribution

The natural sources of Kabiramide E are specific marine invertebrates, highlighting a fascinating example of chemical ecology and biosynthesis in marine ecosystems.

This compound, along with other related kabiramides, has been isolated from several marine organisms, primarily sponges and the nudibranchs that feed on them. nih.gov The nudibranch Hexabranchus sanguineus, commonly known as the Spanish dancer, and its egg masses are notable sources from which kabiramides A through E have been identified. nih.govmdpi.com

The origin of these compounds in nudibranchs is believed to be dietary. rsc.org The sea slugs sequester these metabolites from the sponges they consume. nih.gov Sponges from which kabiramides have been isolated include those of the genus Halichondria and Pachastrissa nux (also identified as Penares cf. nux). researchgate.netnih.govmdpi.comfigshare.com Kabiramide C, a closely related compound, was traced to a Halichondria sponge and also found in Pachastrissa nux. researchgate.net Another related compound was isolated from an Ircinia sp. sponge collected in the Gulf of Thailand. nih.gov The initial discovery of Kabiramide C was from the egg masses of an unidentified nudibranch in Kabira Bay, Ishigaki-jima Island, Japan. acs.orgmdpi.com

Table 1: Documented Marine Sources of Kabiramide Family Compounds

| Organism Type | Genus/Species | Associated Kabiramide(s) | Location Found | Reference(s) |

|---|---|---|---|---|

| Nudibranch | Hexabranchus sanguineus (and its egg masses) | Kabiramide A, B, D, E | Various | researchgate.netnih.govmdpi.com |

| Sponge | Pachastrissa nux / Penares cf. nux | Kabiramide B, C, D, G, J, K | Gulf of Thailand | researchgate.netfigshare.commdpi.com |

| Sponge | Halichondria sp. | Kabiramide C | Not specified | researchgate.netnih.gov |

| Nudibranch | Unidentified species (egg masses) | Kabiramide C | Kabira Bay, Japan | acs.orgmdpi.com |

| Sponge | Ircinia sp. | Kabiramide C | Gulf of Thailand | nih.gov |

Secondary metabolites like this compound play crucial roles in the ecological interactions of their host organisms. dokumen.pub Having lost the physical protection of a shell, many nudibranchs utilize chemical defenses to ward off predators. rsc.org The kabiramides and related halichondramides serve this purpose, acting as a feeding deterrent against fish and crabs. rsc.org

These compounds are often sequestered from a dietary source, such as sponges, and may be accumulated in higher concentrations in the nudibranch's tissues and, particularly, in their vulnerable egg masses. nih.govrsc.org This strategy suggests a primary function of protecting the next generation from predation. rsc.org In the sponge Penares cf. nux, the concentration of kabiramides was found to be highest in the budding capitums (the outer, exposed portions of the sponge), followed by the appendages and bases. figshare.comresearchgate.net This differential allocation within the sponge, correlated with lower densities of surface-attached bacteria on the capitums, suggests the kabiramides may also function to repel fouling microorganisms. figshare.com

Advanced Isolation and Purification Techniques for Marine Macrolides

The isolation of pure this compound from its natural source is a multi-step process that relies on sophisticated extraction and separation technologies designed to handle complex biological matrices. springernature.com

Chromatography is the cornerstone of purifying marine macrolides like this compound from crude biological extracts. bioanalysis-zone.com After initial extraction, the complex mixture is subjected to several chromatographic steps to separate the target compound from a multitude of other metabolites. nih.gov

A common strategy involves an initial separation using column chromatography over a stationary phase like silica (B1680970) gel. scispace.comscispace.com In this step, solvents of increasing polarity (a gradient) are used to elute different fractions of compounds. For example, a gradient of ethyl acetate (B1210297) in heptane (B126788) or methanol (B129727) in dichloromethane (B109758) might be employed. nih.govmdpi.com

Fractions showing the desired bioactivity or chemical profile are then subjected to further purification using High-Performance Liquid Chromatography (HPLC). scispace.com Reversed-phase HPLC (RP-HPLC) is frequently used, employing columns with a nonpolar stationary phase (e.g., C8 or C18/ODS) and a polar mobile phase, such as a methanol/water or acetonitrile/water mixture. figshare.comnih.govmdpi.com The final purification to yield pure this compound often requires repeated or semi-preparative HPLC steps. scispace.com

The first step in isolating this compound is the efficient extraction from the source organism. nih.gov Typically, the collected marine specimens (sponge or nudibranch) are frozen immediately to preserve the chemical integrity of their metabolites. figshare.comscispace.com

The frozen tissue is then homogenized and extracted with an organic solvent. scispace.com Common solvents used for this purpose include methanol (MeOH), ethanol, or tetrahydrofuran (B95107) (THF). figshare.comresearchgate.netscispace.com After an initial extraction period, the solid material is filtered off, and the resulting solvent extract is concentrated under reduced pressure. scispace.com This crude extract is often then subjected to a liquid-liquid partitioning step. For instance, the residue might be partitioned between butanol and water, which separates compounds based on their polarity, with macrolides like kabiramides typically concentrating in the organic layer. nih.gov This partitioned extract is then ready for the multi-step chromatographic purification process. nih.gov

Table 2: General Protocol for Macrolide Isolation

| Step | Technique | Description | Reference(s) |

|---|---|---|---|

| 1. Sample Preparation | Freezing & Homogenization | Marine organisms are collected and stored at low temperatures (e.g., -20°C) before being crushed or blended. | nih.govscispace.com |

| 2. Initial Extraction | Solvent Extraction | The homogenized tissue is soaked in an organic solvent like methanol, ethanol, or THF to dissolve the metabolites. | figshare.comscispace.com |

| 3. Concentration | Evaporation | The solvent is removed under reduced pressure to yield a concentrated crude extract. | scispace.com |

| 4. Fractionation | Solvent Partitioning / Column Chromatography | The crude extract is separated into simpler fractions using liquid-liquid partitioning (e.g., butanol/water) or low-pressure column chromatography (e.g., silica gel). | nih.govscispace.com |

| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | Fractions are purified using RP-HPLC (e.g., C8 or C18 columns) to isolate the pure macrolide compound. | nih.govmdpi.com |

Chemical Synthesis and Analog Design Strategies for Kabiramide E

Considerations for Total Synthesis of Complex Macrolide Natural Products

The total synthesis of complex macrolide natural products like Kabiramide E is a significant undertaking in organic chemistry. mdpi.com These molecules, often characterized by a large lactone ring, multiple stereocenters, and diverse functional groups, demand highly strategic and efficient synthetic routes. rsc.orglkouniv.ac.in

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. numberanalytics.commsu.edu For this compound, a logical retrosynthetic approach would involve several key disconnections:

Disconnection of the side chain: The N-methyl-N-vinyl formamide (B127407) side chain is a distinct structural unit that can be appended late in the synthesis. researchgate.netnih.gov This simplifies the main synthetic target to the macrolactone core.

Macrolactonization: The 22-membered macrolactone ring is a prime candidate for a ring-closing reaction, typically a macrolactonization of a linear hydroxy acid precursor. nih.govsnnu.edu.cn

Disconnection of the trisoxazole segment: The trisoxazole unit can be disconnected from the polyketide chain. nih.govacs.org This leads to two major fragments: a polyketide segment and a trisoxazole-containing fragment.

Fragmentation of the polyketide chain: The polyketide portion can be further broken down into smaller, more manageable building blocks through disconnections at key carbon-carbon bonds, often guided by the location of stereocenters and functional groups. acs.org

Disconnection of the trisoxazole core: The trisoxazole system itself can be retrosynthetically disassembled into individual oxazole (B20620) rings or their acyclic precursors. acs.orgnih.gov

This strategic disassembly provides a roadmap for the forward synthesis, breaking down a complex problem into a series of more achievable synthetic steps.

Stereoselective Synthesis Challenges in Polyketide Macrolactones

A major hurdle in the synthesis of polyketide macrolactones like this compound is the precise control of stereochemistry. rsc.orgbeilstein-journals.org These molecules often possess numerous stereocenters, and their biological activity is highly dependent on the correct three-dimensional arrangement of atoms. beilstein-journals.org

The biosynthesis of polyketides achieves remarkable stereocontrol through enzymatic processes. rsc.orgfrontiersin.org Replicating this in a laboratory setting requires the use of powerful stereoselective reactions. Key challenges include:

Control of multiple contiguous stereocenters: The polyketide backbone of this compound features a series of stereocenters. Establishing the correct relative and absolute stereochemistry of these centers is a significant challenge. This often involves the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. rsc.orgumaine.edu

Synthesis of stereodefined alkenes: The presence of trisubstituted alkenes within the macrolide ring adds another layer of complexity. researchgate.net Achieving high E/Z selectivity for these double bonds is crucial and often requires specialized olefination methods.

Conformational control during macrolactonization: The cyclization of the linear precursor to form the macrolactone is a critical step. The conformation of the linear chain can influence the success and stereochemical outcome of the cyclization. researchgate.net

Overcoming these challenges necessitates a deep understanding of stereoselective transformations and careful planning of the synthetic sequence.

Synthetic Methodologies for Key Structural Moieties

The successful synthesis of this compound hinges on the efficient construction of its key structural components.

Construction of the Macrolactone Ring System (e.g., 22-membered)

The formation of the large 22-membered macrolactone ring is a pivotal step in the total synthesis of this compound. nih.govcore.ac.uk Macrolactonization, the intramolecular esterification of a long-chain hydroxy acid, is the most common strategy. snnu.edu.cnchemrxiv.org Several methods have been developed to promote this often-challenging cyclization:

| Macrolactonization Method | Reagent(s) | Key Features |

| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | A widely used and reliable method that proceeds via a mixed anhydride (B1165640) intermediate. nih.govnih.gov |

| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, PPh₃ | Activates the carboxylic acid as a 2-pyridinethiol ester. chemrxiv.orgnih.gov |

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | A powerful method that often provides high yields. chemrxiv.org |

| Mukaiyama Macrolactonization | 2-Chloro-1-methylpyridinium iodide | Utilizes a pyridinium (B92312) salt for acid activation. snnu.edu.cnnih.gov |

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs catalysts | Forms the macrocycle by creating a carbon-carbon double bond, which is then reduced. This can be a powerful alternative to traditional lactonization. nii.ac.jp |

The choice of method depends on the specific substrate and the need to avoid side reactions like epimerization or diolide formation. snnu.edu.cnchemrxiv.org High dilution conditions are typically employed to favor the intramolecular cyclization over intermolecular polymerization.

Synthesis of Trisoxazole Subunits

The contiguous trisoxazole moiety is a defining feature of this compound and related natural products. nih.govmdpi.comcore.ac.uk The construction of this heterocyclic system has been a focus of significant synthetic effort. Common strategies involve the iterative coupling of individual oxazole rings or the cyclization of acyclic precursors.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have proven to be effective for linking pre-formed oxazole units. acs.orgignited.in Direct arylation methods have also emerged as a powerful tool for the C-H functionalization of oxazoles, allowing for the sequential construction of bis- and trisoxazoles. acs.orgnih.govbeilstein-journals.org

Alternative approaches involve the biomimetic cyclocondensation of peptide-like precursors, which can be a highly efficient way to generate the trisoxazole core. acs.org

Introduction of the N-Methyl-N-Vinyl Formamide Moiety

The N-methyl-N-vinyl formamide (NMVF) tail is a crucial pharmacophore for the biological activity of this compound. researchgate.netnih.govontosight.ai This unique functional group is typically introduced late in the synthesis to avoid potential complications with its reactivity.

The synthesis of the NMVF moiety itself can be achieved through various methods. One common approach involves the formylation of N-methylvinylamine. ontosight.aialexandermadl.com Another strategy involves the reaction of hydroxyethyl (B10761427) formamide with a cyclic anhydride, followed by thermal cracking to generate N-vinylformamide, which can then be methylated. google.comwipo.int The vinyl group allows for its attachment to the main molecular framework via standard olefination or cross-coupling reactions. The N-methyl-N-vinyl acetamide (B32628) analogue is also a relevant compound in this context. polysciences.comsmolecule.com

Development of Simplified Analogs and Structural Fragments for Structure-Activity Relationship Studies

The primary methodology involves the systematic truncation or modification of the this compound scaffold to probe the roles of its principal components: the trisoxazole-containing macrolactone and the complex polyketide side chain. Researchers have focused on creating analogs that are easier to synthesize while retaining the key interactions with actin, the primary cellular target of the kabiramide family.

A significant focus of SAR studies has been the actin-binding side chain. It has been established through research on related tris-oxazole macrolides that the side-chain, specifically the C25-C35 portion, is responsible for intercalating into a hydrophobic cleft between subdomains 1 and 3 of the actin monomer. nii.ac.jp This interaction is critical for the potent actin-depolymerizing activity of these compounds.

To investigate the specific contributions of different parts of the molecule, scientists have synthesized truncated versions. For instance, studies on the related compound mycalolide B, which shares the trisoxazole macrolactone core, have shown that the C22-C35 side chain fragment alone can exhibit significant actin-depolymerizing activity, although it lacks the cytotoxicity of the parent molecule. nii.ac.jp This finding underscores the dual nature of the kabiramide structure: the side chain is primarily responsible for actin binding, while the macrolactone is essential for imparting cytotoxicity.

Further research into fragments of Kabiramide C, a close structural relative of this compound, has provided more detailed insights. In one study, a simplified, shorter fragment of the Kabiramide C side chain, devoid of the macrolactone, was found to be a potent inhibitor of actin polymerization and a promoter of its depolymerization, leading to a loss of actin stress fibers in cells. nih.govlookchem.comrsc.org Interestingly, when this fragment was modified by attaching a WH2 consensus actin-binding motif (LKKV), its F-actin depolymerization potency was increased, even though its affinity for monomeric actin (G-actin) was not enhanced. nih.govlookchem.comrsc.org This suggests that different structural elements can be combined to modulate the specific mechanism of actin disruption.

Conversely, the synthesis of the tris-oxazole macrolactone portion of mycalolides, without the actin-binding side chain, resulted in analogs with significantly diminished biological activity. nii.ac.jp These macrolactone analogs exhibited only moderate cytotoxicity, approximately 100 times less than the parent compound, and had no significant actin-depolymerizing effects. nii.ac.jp This confirms that the macrolactone alone is insufficient for the potent bioactivity of the natural product and that a synergistic action between the macrolactone and the side chain is necessary.

These findings from studies on closely related compounds provide a clear roadmap for the design of this compound analogs. The general strategy involves:

Side Chain Simplification: Creating analogs with truncated or structurally simplified side chains to identify the minimal length and key functional groups required for actin binding.

Macrolactone Modification: Synthesizing analogs with altered macrolactone ring sizes or modified functional groups to probe their role in cytotoxicity and cellular uptake.

Hybrid Analogs: Combining fragments of this compound with other known actin-binding motifs to explore novel mechanisms of action.

The results of these investigations are typically compiled into data tables to systematically compare the structural modifications with their corresponding biological activities, such as actin depolymerization and cytotoxicity.

Research Findings on Simplified Analogs

| Compound/Fragment | Structural Modification | Actin Depolymerization Activity | Cytotoxicity (HeLa S3 cells) | Reference |

| Mycalolide B (Parent) | Full natural product structure | High (IC₅₀ ~0.1 µM) | High (IC₅₀ ~0.01 µM) | nii.ac.jp |

| Mycalolide B C22-C35 Fragment | Isolated actin-binding side chain | Significant | None | nii.ac.jp |

| Tris-oxazole Macrolactone Analog (E-isomer) | Macrolactone portion only | None | Moderate (IC₅₀ ~1 µM) | nii.ac.jp |

| Tris-oxazole Macrolactone Analog (Z-isomer) | Macrolactone portion only | None | Moderate (IC₅₀ ~1 µM) | nii.ac.jp |

| Kabiramide C Fragment (unmodified) | Shortened, simplified side chain | Potent inhibitor of actin polymerization | Not reported | nih.govlookchem.comrsc.org |

| Kabiramide C Fragment + LKKV motif | Shortened side chain with WH2 motif | Increased F-actin depolymerization potency | Not reported | nih.govlookchem.comrsc.org |

These studies collectively demonstrate that while the side chain of the kabiramide family is the primary pharmacophore for actin interaction, the macrolactone is crucial for potent cytotoxicity. The development of simplified analogs and structural fragments continues to be a vital strategy for elucidating the precise mechanism of action of this compound and for designing new, potentially therapeutic agents that target the actin cytoskeleton.

Advanced Investigations into the Molecular Mechanism of Action of Kabiramide E

Interaction with Actin Cytoskeleton Dynamics at a Molecular Level

Kabiramide E and its analogs disrupt the actin cytoskeleton through a multifaceted mechanism that involves direct interaction with both monomeric (G-actin) and filamentous (F-actin) forms of actin. pnas.orgnih.gov This interaction ultimately leads to the inhibition of actin polymerization and the disassembly of existing filaments. wisc.edursc.org

The initial step in the mechanism of action of kabiramides involves binding to G-actin. Studies on Kabiramide C reveal that this is a complex, two-step binding reaction. pnas.orgnih.govnih.gov This interaction is characterized by a high affinity, with a dissociation constant (Kd) reported to be 100 nM or less for Kabiramide C and related macrolides. nih.govresearchgate.net The complexity of the binding reaction, which involves slower binding events that kinetically trap the macrolide, makes a precise determination of the true dissociation constant challenging. pnas.orgnih.gov

Research has conclusively demonstrated that Kabiramide C forms a complex with G-actin in a 1:1 molar ratio. pnas.orgnih.govresearchgate.nettandfonline.com This stoichiometry was determined through titration experiments using Prodan-labeled G-actin. The binding of the macrolide induces a significant shift in the fluorescence emission of the Prodan probe, allowing for precise measurement of the complex formation. nih.govresearchgate.net As increasing concentrations of Kabiramide C are added to a fixed concentration of G-actin, the fluorescence intensity changes, plateauing when a 1:1 molar ratio is achieved. pnas.orgnih.govresearchgate.net

The G-actin-Kabiramide C complex is distinguished by its exceptional stability and long lifespan. pnas.orgnih.govresearchgate.net Once formed, the complex is remarkably resilient. Competition-binding studies have shown that even proteins like Gelsolin domain 1, which naturally bind to the same site on actin, are unable to displace Kabiramide C from the complex. pnas.org This high stability is attributed to a binding mechanism that kinetically traps the macrolide on the actin monomer, ensuring a long-lasting interaction. pnas.org

The formation of the stable G-actin-kabiramide complex has profound consequences for the dynamics of actin polymerization and the integrity of existing actin filaments. pnas.orgpnas.org

In addition to sequestering G-actin monomers, free kabiramides can directly interact with actin protomers within the filamentous F-actin structure. pnas.orgnih.gov This interaction destabilizes the filament and induces severing. pnas.orgwisc.edu The mechanism involves the insertion of the toxin's flexible aliphatic tail into the hydrophobic cleft between subdomains 1 and 3 of an actin protomer within the filament. wisc.edursc.org This disrupts critical longitudinal contacts between adjacent actin subunits, compromising the filament's structural integrity and causing it to break. wisc.edunus.edu.sgnih.gov

Following a severing event, the kabiramide molecule remains tightly associated with the newly formed barbed (+) end. pnas.org This immediate capping of the severed end prevents it from being used as a site for re-elongation, thus favoring net depolymerization of the actin filament. pnas.org This dual action of severing and capping makes kabiramides powerful disruptors of the actin cytoskeleton, mimicking the function of endogenous actin-regulatory proteins like Gelsolin. pnas.orgwisc.edunih.gov

Effects on Actin Polymerization and Filament Dynamics (F-actin)

Unregulated Capping of Actin Filament Plus-Ends

Kabiramide compounds exert their cytotoxic effects by disrupting actin filament dynamics. nih.gov A key mechanism is the unregulated capping of the fast-growing "plus" or "barbed" ends of actin filaments. nih.govpnas.org The G-actin-kabiramide complex, once formed, is exceptionally stable and binds to the plus-end of a growing actin filament. pnas.orgnih.gov This binding event effectively blocks the addition of new actin monomers, thereby halting filament elongation. nih.govnih.gov This action is considered "unregulated" because it mimics the function of endogenous capping proteins but is not subject to the cell's normal regulatory signals. nih.govpnas.org This premature termination of filament growth leads to the formation of shorter, non-functional actin filaments. nih.gov

Studies on related macrolides show that this capping activity is a shared characteristic. nih.gov The stable G-actin-kabiramide complex acts as a potent, unregulated plus-end capping protein, which is a primary contributor to the inhibition of cellular processes like motility and cytokinesis. nih.govpnas.orgnih.gov

Identification of Specific Actin Binding Sites

Research has pinpointed the specific binding locations for kabiramides on the actin protein. wisc.edu These toxins target actin with high affinity and specificity. nih.govwisc.edu

The binding of kabiramides to G-actin, the monomeric form of actin, occurs at a specific site. researchgate.netresearchgate.net The interaction involves a hydrophobic cleft located between subdomains I and III of the G-actin monomer. researchgate.netwisc.eduresearchgate.net Structural analyses of actin complexed with Kabiramide C have revealed the precise nature of this interaction. pnas.org

The binding is characterized by two main features:

The macrolide ring of the kabiramide molecule interacts with a hydrophobic patch on the surface of actin near subdomains 1 and 3. pnas.org

The long, hydrophobic tail of the kabiramide inserts deep into the cleft between these two subdomains. pnas.orgwisc.edu

This insertion into the hydrophobic cleft is a critical aspect of the binding mechanism. nih.gov The contacts made are primarily hydrophobic, involving multiple residues within the cleft. pnas.org This binding mode is crucial for the subsequent disruption of actin filament dynamics. pnas.org

The mechanism of action of kabiramides shows remarkable similarities to endogenous actin-binding proteins and other marine macrolides.

Comparison with Gelsolin and CapG:

The binding site of kabiramides on actin overlaps with that of the gelsolin superfamily of proteins, which includes Gelsolin and CapG. pnas.orgwisc.edu These proteins are natural regulators of actin dynamics, involved in severing and capping actin filaments. pnas.orgpsu.edu Competition-binding studies have demonstrated that Kabiramide C can displace Gelsolin domain 1 (GS1) and CapG from their binding site on G-actin. pnas.orgnih.gov This suggests that free kabiramides act as biomimetics of gelsolin, capable of both severing filaments and capping the newly formed plus-ends. nih.govpnas.org The G-actin-Kabiramide C complex is notably stable, and gelsolin cannot displace the kabiramide from this complex. nih.gov

| Feature | Kabiramide C | Gelsolin | CapG |

| Primary Function | Actin filament severing and plus-end capping | Actin filament severing and plus-end capping | Plus-end capping |

| Binding Site on Actin | Hydrophobic cleft between subdomains I and III | Hydrophobic cleft between subdomains I and III | Hydrophobic cleft between subdomains I and III |

| Regulation | Unregulated | Regulated by Ca2+ and phosphoinositides | Regulated by Ca2+ |

| Competition | Displaces Gelsolin and CapG from actin | Cannot displace Kabiramide C from actin | Displaced by Kabiramide C |

Comparison with Other Macrolides:

Kabiramides belong to a larger class of actin-targeting marine macrolides. researchgate.net While they share a similar mode of action with compounds like ulapualides and aplyronines by binding to the hydrophobic cleft between subdomains I and III of G-actin, they differ from others like latrunculins, which bind to the nucleotide-binding cleft between subdomains II and IV. researchgate.netresearchgate.net The aliphatic tail is a conserved feature among many of these barbed-end targeting macrolides and is a major contributor to their high affinity for actin filaments. nih.govnih.gov The ability of this tail to insert into the cleft is a common mechanism leading to filament disruption. nih.gov

Cellular Impact on Actin-Dependent Processes

The disruption of actin filament dynamics by kabiramides has profound consequences for cellular functions that rely on a dynamic actin cytoskeleton. researchgate.net

Disruption of Cell Motility Mechanisms

Cell motility is fundamentally dependent on the controlled polymerization and depolymerization of actin filaments, particularly at the leading edge of migrating cells in structures like the lamellipodium. nih.govmdpi.com The unregulated capping of actin filament plus-ends by the G-actin-kabiramide complex prematurely halts filament elongation. nih.gov This disruption of actin polymerization directly interferes with the protrusive forces necessary for cell movement. nih.gov Cells treated with low concentrations of Kabiramide C exhibit a breakdown in adherens junctions and an inhibition of motility. researchgate.netnih.gov The effects of these macrolides mimic the actions of endogenous proteins like gelsolin, which can impede cell motility by severing and capping actin polymers. researchgate.net

Inhibition of Cytokinesis and Cell Division

Cytokinesis, the final stage of cell division, requires the formation and contraction of an actin-myosin-based contractile ring to divide the cytoplasm into two daughter cells. nih.govwikipedia.org The proper functioning of this ring is critically dependent on dynamic actin filaments. nih.gov The G-actin-kabiramide complex, by acting as an unregulated plus-end capper, interferes with the assembly and function of the contractile ring. nih.gov This inhibition of actin filament growth leads to a failure in cytokinesis. nih.gov Cells treated with kabiramides often exhibit defects in cell division, leading to the presence of multiple nuclei within a single cell, a clear indicator of failed cytokinesis. nih.gov This disruption of cytokinesis is a direct result of the compound's ability to interfere with the fundamental processes of actin polymerization required for cell division. nih.govnih.gov

High-Specificity Binding Profile and Off-Target Analysis

High-Specificity Binding Profile

Advanced investigations into the molecular interactions of kabiramides have revealed a highly specific binding profile centered on the cytoskeletal protein actin. researchgate.netnih.govmdpi.com Unlike other compounds that may interact with a broad range of cellular targets, kabiramides exhibit a focused mechanism of action. The binding is characterized as a stable, long-lived, and stoichiometric 1:1 interaction with G-actin (globular actin). researchgate.netnih.gov

The site of this high-affinity interaction is a hydrophobic cleft located between subdomains 1 and 3 of the G-actin monomer. researchgate.netmdpi.com This specific binding pocket is noteworthy as it is the same site utilized by endogenous actin-binding proteins, such as Gelsolin and CapG, which are critical regulators of actin dynamics. nih.govnih.gov By occupying this cleft, this compound effectively mimics the function of these natural proteins, leading to the designation of kabiramides as "biomimetics" of Gelsolin. nih.govnih.gov

The interaction of this compound with actin is a multi-faceted process that includes:

Sequestration of G-actin: The compound binds to actin monomers, preventing them from participating in the formation of actin filaments. researchgate.net

Filament Capping: The G-actin-Kabiramide complex can bind to the fast-growing barbed (+) end of existing F-actin (filamentous actin), which halts further elongation. nih.govnih.gov This capping function is a key aspect of its cytotoxic activity.

Filament Severing: Free kabiramide molecules can also bind to actin protomers within a filament, leading to the severing of the filament, an action also characteristic of Gelsolin. nih.govmdpi.comnih.gov

This specific and targeted interaction with the actin cytoskeleton underscores the compound's potent biological activity. The mimicry of endogenous regulatory proteins provides a clear mechanism for its ability to disrupt cellular processes reliant on dynamic actin networks, such as cell motility and cytokinesis. nih.govnih.gov

| Binding Parameter | Description | Reference |

|---|---|---|

| Primary Target | G-actin and F-actin | researchgate.netnih.gov |

| Binding Stoichiometry | 1:1 with G-actin | nih.gov |

| Binding Site | Hydrophobic cleft between subdomains 1 and 3 of G-actin | researchgate.netmdpi.com |

| Endogenous Mimicry | Functions as a biomimetic of Gelsolin and competes with CapG | nih.govnih.gov |

| Mechanism | Sequesters G-actin, caps (B75204) the barbed (+) end of F-actin, and severs filaments | researchgate.netnih.govmdpi.comnih.gov |

Off-Target Analysis

The specificity of this compound's binding profile is further highlighted by a distinct lack of significant off-target interactions. Research indicates that the compound's mechanism of action is precisely focused on actin. Studies have shown that this compound does not affect other major components of the cytoskeleton, such as microtubules. researchgate.net This selectivity is crucial, as it distinguishes its activity from other cytotoxic agents that may have broader, less specific cellular effects. The available data points toward a mechanism where the profound biological effects of this compound are almost exclusively attributable to its potent and specific disruption of the actin cytoskeleton, with minimal interaction with other cellular machinery.

Pre Clinical Biological Activities and Cellular Efficacy of Kabiramide E

In Vitro Cytotoxicity Assays and Growth Inhibition Studies on Cancer Cell Lines

Kabiramide E has been the subject of in vitro cytotoxicity and growth inhibition studies to evaluate its potential as an anticancer agent. These assays are fundamental in determining the compound's efficacy against various cancer cell lines and its selectivity towards malignant cells over healthy ones.

Cell Line Susceptibility Profiling

Initial screenings have established the potent cytotoxic nature of this compound against specific cancer cell lines. Research has shown that Kabiramides D and E are active against the murine L1210 leukemia cell line with IC50 values of approximately 30 nM. researchgate.net The human MCF-7 breast adenocarcinoma cell line has also been a model for assessing the cytotoxic effects of related kabiramides, indicating a susceptibility of this cell type to this class of compounds. researchgate.netmdpi.com

Interactive Table: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 Value |

| This compound | Murine L1210 Leukemia | ~30 nM |

| Kabiramide D | Murine L1210 Leukemia | ~30 nM |

| Kabiramide A | Murine L1210 Leukemia | ~10 nM |

| Kabiramide B | Murine L1210 Leukemia | ~10 nM |

| Kabiramide C | Human MCF-7 Breast Cancer | ~0.5 µM |

| Kabiramide G | Human MCF-7 Breast Cancer | 0.02 µM |

Comparative Analysis of Efficacy with Related Kabiramides

When compared to its analogs, this compound exhibits potent, though slightly less pronounced, activity. For instance, Kabiramides A and B have demonstrated higher potency against the L1210 cell line with IC50 values around 10 nM. researchgate.net In studies involving the MCF-7 cell line, Kabiramide C showed growth inhibitory effects with a GI50 of approximately 0.5 µM, while Kabiramide G displayed even more potent bioselectivity with a GI50 of 0.02 µM against MCF-7 cells. researchgate.net This comparative data is crucial for understanding the structure-activity relationships within the kabiramide family.

Differential Sensitivity between Cancer and Normal Cell Populations (Bioselectivity)

A critical aspect of a potential anticancer drug is its ability to selectively target cancer cells while sparing normal, healthy cells. researchgate.netnih.govnih.gov Cancer cells often exhibit altered metabolic processes and an increased demand for nutrients to support their rapid proliferation, which can be exploited for therapeutic targeting. nih.govkhanacademy.org

Studies on related kabiramides have highlighted this desirable characteristic. For example, Kabiramide C has shown a tenfold higher growth inhibitory effect in human MCF-7 breast cancer cells (GI50 ≈ 0.5 µM) compared to normal human fibroblasts (GI50 ≈ 8 µM). researchgate.net This indicates a degree of bioselectivity. Even more impressively, Kabiramide G demonstrates a pronounced bioselectivity, with a GI50 value of 0.02 µM in MCF-7 cancer cells, while being significantly less potent against human fibroblasts (GI50 > 2 µM). researchgate.net This differential sensitivity suggests that kabiramides may target pathways that are more critical for the survival and proliferation of cancer cells. nih.gov

Investigations in Anti-parasitic Activity

Beyond its anticancer potential, the kabiramide class of compounds has been investigated for anti-parasitic properties. Specifically, several kabiramides, including B, C, D, G, J, and K, have demonstrated activity against the malarial parasite, Plasmodium falciparum K1. researchgate.net While direct data on this compound's antimalarial activity is not explicitly detailed in the provided search results, the activity of its close structural relatives suggests it may also possess antiplasmodial properties. For context, Kabiramides J and K have shown significant antimalarial activity with IC50 values of 20 and 70 nmol/L, respectively. researchgate.net

Advanced Cellular Imaging and Phenotypic Characterization

Advanced imaging techniques have been instrumental in elucidating the mechanism of action of kabiramides at the cellular level, revealing their profound impact on the actin cytoskeleton.

Visualization of Actin Cytoskeleton Reorganization

The cytotoxicity of kabiramides is intrinsically linked to their ability to disrupt the actin cytoskeleton. nih.govnih.gov Kabiramide C, a well-studied analog, binds to G-actin, forming a stable complex that then caps (B75204) the growing, or "barbed," end of actin filaments. nih.govnih.govpnas.org This action prevents further polymerization and effectively functions as an unregulated capping mechanism. nih.govnih.gov

Fluorescence imaging studies on cells treated with kabiramides have visualized the resulting dramatic changes in cellular morphology and actin organization. pnas.orgresearchgate.netnih.gov At concentrations of 10–100 nM, treatment with Kabiramide C leads to a loss of actin from cell-cell contacts, defective cytokinesis resulting in polyploidy, an increase in vacuoles, loss of cell motility, cell blebbing, and an accumulation of F-actin at the cell cortex. pnas.org These phenotypic changes are a direct consequence of the disruption of normal actin filament dynamics, which are crucial for maintaining cell shape, motility, and division. researchgate.netmdpi.com The ability to visualize these effects through advanced imaging provides a clear link between the molecular interaction of the compound with actin and its ultimate cytotoxic and anti-proliferative effects. researchgate.netnih.gov

Assessment of Cellular Morphological Changes

Direct and extensive research detailing the specific cellular morphological changes induced by this compound is limited in publicly available scientific literature. However, its activity has been quantified in cytotoxicity assays. Against the murine L1210 leukemia cell line, this compound demonstrated potent activity with an IC50 value of approximately 30 nM. researchgate.net

This compound belongs to the family of trisoxazole-ring-containing macrolides, which are known to be potent inhibitors of the actin cytoskeleton. mdpi.com The most extensively studied compound in this class is Kabiramide C, and its effects on cellular morphology provide a representative model for the biological activity of the kabiramide family. These macrolides are known to induce cell death by splitting filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers. mdpi.com

The interaction of Kabiramide C with the actin cytoskeleton is multifaceted. The free form of the drug can enter the cell, where at high concentrations, it disassembles the actin cytoskeleton by severing existing filaments and sequestering G-actin monomers. nih.govpnas.org Furthermore, the highly stable complex formed between G-actin and Kabiramide C binds to the growing (or "barbed") end of actin filaments, functioning as an unregulated capping agent that blocks further filament elongation. nih.govnih.gov This dual mechanism leads to the formation of shorter, dysfunctional actin filaments, which has a dramatic impact on essential cellular processes like cell protrusion, motility, and cytokinesis. nih.gov

Studies on rat bladder carcinoma (NBT-II) cells treated with Kabiramide C have documented distinct, concentration-dependent morphological changes. At concentrations of 10–100 nM, the compound induces a notable increase in membrane blebbing, the dissolution of adherens junctions between cells, and significant defects in cytokinesis. nih.gov This failure of cell division results in the observable phenotype of multinucleated cells. nih.gov At higher concentrations (e.g., 1 µM), these effects become more pronounced, leading to a loss of contractile functions, the appearance of enlarged vesicles, and eventual cell death. nih.gov A fluorescently-labeled derivative of Kabiramide C has been used as a probe to visualize the distribution of actin filaments at the leading edge of motile cells, confirming its direct interaction with actin structures in a cellular context. nih.govmdpi.comresearchgate.net

Table 1: Summary of Cellular Morphological Changes Induced by Kabiramide C

| Concentration | Observed Morphological Changes in NBT-II Cells | Primary Mechanism | Reference |

|---|---|---|---|

| 10-100 nM | Increased membrane blebbing, breakdown of adherens junctions, cytokinesis failure (multinucleated cells). | Unregulated capping of actin filaments by the G-actin-Kabiramide C complex, inhibiting elongation. | nih.gov |

| ~1000 nM | Loss of contractile functions, enlarged vesicles, eventual cell death. | Combination of actin filament severing and G-actin monomer sequestering. | nih.gov |

Pre-clinical in vivo Studies of Actin-Targeting Macrolides

Despite the potent in vitro activity of many actin-targeting macrolides, including the kabiramides, there is a notable scarcity of comprehensive preclinical in vivo evaluations reported in the literature. mdpi.com This is often attributed to factors such as the limited availability of these complex natural products from marine sources and significant safety concerns. mdpi.com Many first-generation actin-binding agents exhibit severe cytotoxicity that is not selective for cancer cells, which has historically limited their progression toward clinical trials. mdpi.commdpi.com

Evaluation in Established Animal Models of Actin Cytoskeleton-Related Pathologies

Specific in vivo studies evaluating this compound or other members of the kabiramide family in animal models are not prominently documented. The primary challenge for this class of compounds lies in translating their potent disruption of the ubiquitous actin cytoskeleton into a therapeutic window with acceptable toxicity in a whole organism.

However, preclinical research on other classes of natural products that target the actin cytoskeleton demonstrates the potential of this strategy. For instance, the depsipeptide Chondramide, an actin-stabilizing agent, has shown in vivo efficacy in a xenograft breast cancer model. nih.gov This finding supports the principle that targeting the actin cytoskeleton can produce a desirable anti-tumor effect in vivo, providing a rationale for the continued development of novel actin-targeting agents with improved selectivity. nih.gov The development of such agents may rely on identifying cancer-specific dependencies on certain actin-binding proteins or cytoskeletal dynamics. mdpi.com

Pharmacodynamic Markers in Animal Models

The identification of robust pharmacodynamic (PD) markers is essential for the development of actin-targeting agents, as it allows for the confirmation of the drug's mechanism of action and optimization of its therapeutic schedule in preclinical models. For this class of compounds, PD markers are not yet well-established.

Based on their mechanism of action, potential PD markers could include direct measurements of actin filament disruption in tumor tissue collected from treated animals. Another approach is to measure the downstream consequences of actin disruption. For example, in studies with the actin-stabilizer Chondramide, its in vivo efficacy was linked to the abrogation of protein kinase C epsilon (PKCε) signaling, suggesting that the status of this pathway could serve as a specific downstream PD biomarker. nih.gov Additionally, since actin dynamics are crucial for cell division, markers of mitotic defects, such as the formation of multi-polar spindles or apoptosis during mitosis, could also serve as indicators of target engagement and biological effect in vivo. nih.gov

Future Directions and Research Perspectives on Kabiramide E

Elucidation of Complete Biosynthetic Pathway for Kabiramide E

A fundamental gap in our knowledge of the kabiramides is the precise enzymatic machinery responsible for their assembly. The complex structure of this compound, featuring a polyketide-derived macrolactone ring and unique side chain, strongly suggests a biosynthetic origin from a hybrid megaenzyme complex involving both Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) modules. This is consistent with the biosynthetic pathways of other complex marine natural products, such as barbamide, which is assembled by a mixed PKS/NRPS system. nih.gov

Future research must prioritize the identification, sequencing, and characterization of the complete "kab" biosynthetic gene cluster (BGC) from its source organism. This endeavor would involve genomic sequencing of the producing sponge or its associated symbionts, followed by bioinformatic analysis to locate the PKS-NRPS gene cluster. nih.govresearchgate.net Elucidation of the BGC would provide profound insights into:

The specific enzymatic domains (e.g., acyltransferases, ketosynthases, dehydratases, adenylation domains) and their substrate selectivity.

The unique tailoring enzymes responsible for the formation of the characteristic trisoxazole rings and other specific chemical modifications.

The mechanism of chain termination and macrocyclization.

Understanding this pathway at a molecular level is the critical first step toward harnessing the biosynthetic machinery for the engineered production of this compound and novel, structurally diverse analogs.

Chemoenzymatic Synthesis and Biocatalysis for Analog Generation

The total chemical synthesis of complex macrolides like this compound is a formidable challenge. Chemoenzymatic synthesis, which combines the power of modern organic chemistry with the unparalleled selectivity of enzymatic reactions, offers a powerful and efficient alternative for generating structural analogs. nih.govrjpbr.comnih.gov This approach is a significant future direction for the this compound field.

Once the biosynthetic gene cluster is identified, key enzymes can be harnessed for biocatalytic applications. routledge.com A particularly promising strategy involves the thioesterase (TE) domain, the enzyme typically responsible for the final macrocyclization step in PKS/NRPS pathways. nih.gov Future research could pursue a strategy wherein:

Linear precursors with designed structural modifications are produced via efficient chemical synthesis.

The isolated and purified Kabiramide TE domain is used to catalyze the final, crucial macrocyclization step, a reaction that is often low-yielding and prone to stereochemical errors in traditional synthesis.

Furthermore, tailoring enzymes from the Kabiramide pathway or other macrolide pathways could be used as biocatalysts for late-stage functionalization of the this compound scaffold, enabling the creation of a library of new analogs with potentially modulated activity or improved pharmacological properties. chemrxiv.org

Advanced Structural Biology of this compound-Actin Complexes (e.g., Cryo-EM, X-ray Co-crystallography)

A detailed, atom-level understanding of how this compound interacts with its biological target, actin, is paramount for rational drug design and for its use as a research tool. High-resolution structural studies are the gold standard for achieving this. To date, significant progress has been made through X-ray crystallography of the closely related Kabiramide C.

A high-resolution (1.45 Å) co-crystal structure of G-actin (the monomeric form) in a complex with Kabiramide C has been solved. nih.govresearchgate.net This structure revealed that the interaction is mediated by hydrophobic contacts involving two distinct parts of the molecule: the macrolide ring binds to a surface patch near subdomains 1 and 3 of actin, while the aliphatic tail inserts into a deep cleft at the interface of these two subdomains. nih.gov This binding site overlaps with that of natural actin-binding proteins like Gelsolin. nih.gov

| Interacting Moiety | Binding Site on Actin | Key Feature |

| Macrolide Ring | Hydrophobic surface patch near subdomains 1 and 3 | Initial binding and recognition |

| Aliphatic Tail | Deep hydrophobic cleft between subdomains 1 and 3 | Locks the molecule in place |

While invaluable, this static crystal structure of the complex with G-actin raises further questions about the dynamic process of actin filament (F-actin) severing. This is where Cryo-electron microscopy (Cryo-EM) presents a compelling future research direction. nih.gov Cryo-EM is exceptionally well-suited for determining the structures of large, flexible macromolecular assemblies and capturing different conformational states. jeolusa.com Future Cryo-EM studies could provide unprecedented insights by:

Visualizing this compound bound to various locations along an actin filament, revealing the structural changes that initiate severing.

Capturing snapshots of the severing process itself, providing a pseudo-atomic movie of the mechanism.

Determining the structure of the capped filament "barbed-end" after severing has occurred.

The integration of high-resolution X-ray data with the dynamic, larger-scale information from Cryo-EM will be essential to fully comprehend the structural basis of this compound's activity. nih.govresearchgate.net

Development of this compound as a Chemical Probe for Actin Biology Research

The potent and specific interaction of kabiramides with actin makes them ideal candidates for development as chemical probes to study actin dynamics in living cells. nih.govpnas.org Research in this area has already demonstrated significant success with Kabiramide C, providing a clear blueprint for future work with this compound. nih.gov

A study by Petchprayoon et al. described the successful design and synthesis of five different fluorescently labeled conjugates of Kabiramide C. nih.gov These probes were created by attaching various fluorophores, including tetramethylrhodamine (B1193902) (TMR) and fluorescein (B123965) diester (FDE), to the molecule. Crucially, these fluorescent conjugates were shown to bind to actin in a 1:1 complex and function in a manner indistinguishable from the unmodified natural product. nih.gov

These probes have enabled advanced applications, including:

In vitro quantification: Used in fluorescence anisotropy and Förster Resonance Energy Transfer (FRET) assays for the rapid and sensitive determination of G-actin concentrations in solution. nih.gov

Live-cell imaging: The cell-permeable TMR-KabC and FDE-KabC probes have been used to provide unique imaging information on the distribution and dynamics of actin filaments within living cells, allowing researchers to visualize processes like retrograde actin flow. nih.govresearchgate.net

The clear future direction is to apply this proven strategy to this compound. By synthesizing a panel of this compound conjugates with a variety of modern, photostable fluorophores spanning the spectral range, a powerful toolkit of chemical probes can be developed. nih.govrsc.org These new probes would allow for sophisticated multi-color, live-cell imaging experiments to dissect the complex role of actin dynamics in various cellular processes with high spatial and temporal resolution.

Computational Drug Design and In Silico Studies based on Actin-Binding Mechanism

The availability of a high-resolution crystal structure of the Kabiramide C-actin complex provides the perfect foundation for future computational and in silico research. nih.gov These methods are cost-effective and powerful tools for rational drug design, allowing for the exploration of chemical space and the generation of hypotheses that can be tested experimentally. longdom.orgresearchgate.net

Future research in this area should focus on several key computational strategies:

Structure-Based Virtual Screening: The known actin-binding pocket can be used as a target for virtual screening of large chemical libraries. This could identify novel, smaller, and more synthetically accessible scaffolds that mimic the actin-binding properties of this compound but have entirely different chemical structures.

Rational Analog Design: Using the co-crystal structure as a guide, computational modeling can be used to design specific modifications to the this compound structure. This could involve adding or removing functional groups to enhance binding affinity, improve selectivity for specific actin isoforms, or block metabolic pathways to increase bioavailability.

Molecular Dynamics (MD) Simulations: MD simulations can provide critical insights into the dynamic nature of the this compound-actin interaction. Starting from the static crystal structure, these simulations can be used to:

Calculate the binding free energy of the complex, providing a quantitative measure of affinity.

Predict how specific mutations in actin might affect this compound binding.

Model the conformational changes that occur as this compound binds to an actin filament, potentially revealing the atomistic details of the filament severing mechanism.

By integrating these computational approaches with synthetic chemistry and biological testing, the development of next-generation actin-targeting agents based on the this compound pharmacophore can be significantly accelerated. researchgate.net

Q & A

Q. What experimental techniques are recommended for studying Kabiramide E's interaction with actin filaments?

To investigate this compound's binding to actin, use X-ray crystallography to resolve structural details of the actin-KabE complex. Fluorescence-based competitive binding assays (e.g., displacement of gelsolin domain 1) and surface plasmon resonance (SPR) can quantify binding kinetics and affinity. For functional analysis, employ actin polymerization assays monitored via pyrene-actin fluorescence to assess (-)-end capping efficiency .

Q. How does this compound's mechanism differ from other actin-targeting macrolides like Swinholide A?

this compound acts as a gelsolin biomimetic , selectively capping actin filament (-) ends and inhibiting depolymerization. In contrast, Swinholide A dimerizes actin monomers, preventing polymerization. Use co-sedimentation assays to differentiate their effects on F-actin stability and electron microscopy to visualize structural changes in filament networks .

Q. What cell-based assays are suitable for initial screening of this compound's cytotoxicity?

Employ live-cell imaging to track cytoskeletal disruption (e.g., loss of lamellipodia) and flow cytometry to quantify apoptosis (Annexin V/PI staining). Pair with cell migration assays (Boyden chambers) and cell cycle analysis (propidium iodide staining) to link actin inhibition to functional outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding kinetics of this compound across studies?

Discrepancies may arise from variations in actin isoform (β- vs. γ-actin) or buffer conditions (Mg²⁺/ATP levels). Standardize protocols using recombinant skeletal muscle α-actin and conduct isothermal titration calorimetry (ITC) under controlled ionic conditions. Validate findings with mutagenesis studies targeting KabE's proposed binding pocket on actin .

Q. What experimental designs address this compound's dual role in stabilizing G-actin and disrupting F-actin?

Combine single-molecule TIRF microscopy to observe real-time filament dynamics with nuclear magnetic resonance (NMR) to monitor conformational changes in G-actin. Use phalloidin competition assays to differentiate KabE's affinity for G- vs. F-actin and quantify partitioning ratios .

Q. How can researchers integrate structural and functional data to model this compound's effects on actin-dependent processes?

Develop a multiscale computational model incorporating:

- Molecular dynamics simulations of KabE-actin interactions (1–10 ns timescales)

- Brownian dynamics for filament assembly/disassembly kinetics

- Agent-based modeling of cell migration in silico. Validate predictions using super-resolution microscopy (STORM/PALM) in live cells .

Q. What strategies improve specificity when studying this compound's off-target effects on non-actin proteins?

Perform chemical proteomics (activity-based protein profiling) with a biotinylated KabE probe. Combine with CRISPR-Cas9 knockouts of actin isoforms to isolate secondary targets. Use surface plasmon resonance imaging (SPRi) to screen KabE against a human proteome microarray .

Methodological Guidance

Q. How should researchers present contradictory data on KabE's cytotoxicity thresholds across cell lines?

Create a comparative table (Table 1) summarizing:

| Cell Line | IC₅₀ (nM) | Assay Type | Actin Isoform Expression | Reference |

|---|---|---|---|---|

| HeLa | 28 ± 3 | MTT | β-actin dominant | |

| MCF-7 | 112 ± 15 | ATP-Lite | γ-actin upregulated | |

| Perform meta-regression analysis to identify covariates (e.g., actin isoform ratios, assay sensitivity) explaining variability . |

Q. What statistical approaches are recommended for analyzing KabE's dose-dependent effects on actin polymerization?

Apply nonlinear regression (Hill equation) to polymerization rate vs. [KabE] data. Use ANCOVA to compare dose-response curves across experimental replicates. For live-cell data, employ time-series clustering to group phenotypic responses .

Q. How to validate KabE's proposed role as a (-)-end capping agent in complex cellular environments?

Use fluorescence loss in photobleaching (FLIP) to measure actin turnover rates in KabE-treated cells. Correlate with cryo-electron tomography of intact cell lamellipodia to visualize (-)-end capping in situ. Confirm specificity via rescue experiments with non-capping actin inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.